N-CYCLOPENTYL-N'-[4-(4-METHOXYANILINO)PHENYL]THIOUREA
Overview
Description
N-CYCLOPENTYL-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA is a thiourea derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentyl group and a methoxyanilino group attached to a phenyl ring, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA typically involves the reaction of cyclopentylamine with 4-(4-methoxyanilino)phenyl isothiocyanate. This reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions often conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or thiols.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
N-CYCLOPENTYL-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA has several applications in scientific research:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby affecting pigmentation processes . Additionally, its interaction with cellular receptors and signaling pathways can modulate cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: Known for its use as a tyrosinase inhibitor and its applications in biological research.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Widely used as an organocatalyst in organic synthesis.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A related compound with similar structural features, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
N-CYCLOPENTYL-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA stands out due to its unique combination of a cyclopentyl group and a methoxyanilino group attached to a phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-cyclopentyl-3-[4-(4-methoxyanilino)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-23-18-12-10-16(11-13-18)20-15-6-8-17(9-7-15)22-19(24)21-14-4-2-3-5-14/h6-14,20H,2-5H2,1H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJANYNBNBZTPEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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